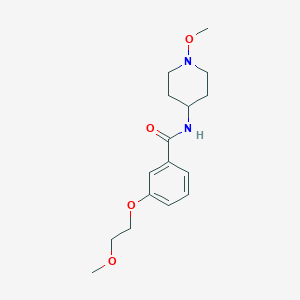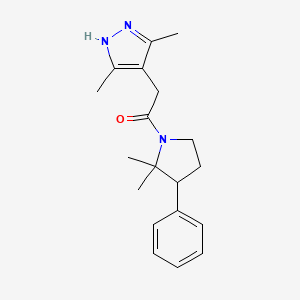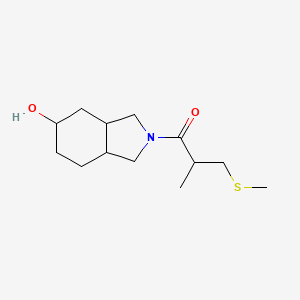
5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylethyl group at the 1st position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
Cyclobutylethylation: Attachment of the cyclobutylethyl group to the 1st position of the pyridine ring.
Oxidation: Introduction of the oxo group at the 2nd position.
Cyanation: Introduction of the carbonitrile group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylethyl group.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-2-oxopyridine-3-carbonitrile: Lacks the cyclobutylethyl group.
1-(2-Cyclobutylethyl)-2-oxopyridine-3-carbonitrile: Lacks the bromine atom.
5-Bromo-1-(2-cyclobutylethyl)-2-oxopyridine: Lacks the carbonitrile group.
Uniqueness:
- The presence of both the bromine atom and the carbonitrile group provides unique reactivity and potential for diverse chemical transformations.
- The cyclobutylethyl group introduces steric effects that can influence the compound’s interactions with biological targets.
Propriétés
IUPAC Name |
5-bromo-1-(2-cyclobutylethyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-6-10(7-14)12(16)15(8-11)5-4-9-2-1-3-9/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUABSWSMDSSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCN2C=C(C=C(C2=O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Hydroxymethyl)-2,2-dimethylmorpholin-4-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976921.png)
![(1-Ethylsulfonylpiperidin-3-yl)-[6-(hydroxymethyl)-2,2-dimethylmorpholin-4-yl]methanone](/img/structure/B6976929.png)
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![tert-butyl 5-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6976942.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6976973.png)
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(3,3-dimethylpiperazin-1-yl)methanone](/img/structure/B6976984.png)


